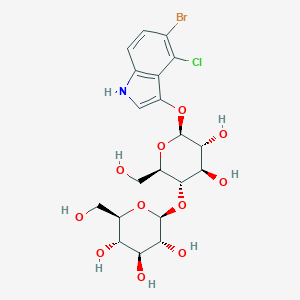

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside

Übersicht

Beschreibung

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a chromogenic substrate for beta-glucosidase enzymes, which means it produces a colored product upon enzymatic cleavage. This property makes it valuable in various assays and diagnostic tests to detect the presence and activity of beta-glucosidase.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-4-chloro-3-indole, which is reacted with cellobiose.

Glycosylation Reaction: The indole derivative undergoes a glycosylation reaction with cellobiose in the presence of a suitable catalyst, such as silver carbonate or silver oxide, to form the beta-D-cellobioside linkage.

Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

Optimization: Reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized for maximum yield and efficiency.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure consistency and purity suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside can undergo various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by beta-glucosidase, resulting in the release of 5-bromo-4-chloro-3-indolyl and cellobiose.

Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: The bromine and chlorine atoms on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH with beta-glucosidase enzyme.

Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Requires nucleophiles like amines or thiols under basic conditions.

Major Products

Hydrolysis: Produces 5-bromo-4-chloro-3-indolyl and cellobiose.

Oxidation: Yields various oxidized derivatives of the indole moiety.

Substitution: Results in substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside serves as a substrate for β-cellobiosidases, which are enzymes that hydrolyze cellobiose into glucose units. The enzymatic reaction leads to the formation of a blue precipitate, allowing for easy visualization and quantification of enzyme activity.

Key Applications:

- Detection of Cellobiohydrolases: The compound is utilized in assays to measure the activity of cellobiohydrolases, important for studies in cellulose degradation and biofuel production.

- Chromogenic Substrate in Microbial Studies: It is employed to assess the metabolic capabilities of various microorganisms by monitoring their ability to hydrolyze the substrate.

Molecular Biology

In molecular biology, X-β-D-cellobioside is used in cloning and gene expression studies. It can serve as a reporter substrate similar to X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside) but specifically targets β-cellobiosidase activity.

Applications Include:

- Gene Expression Analysis: Researchers utilize this compound to study gene expression patterns in genetically modified organisms.

- Genetic Engineering: It aids in the identification of bacterial colonies that have successfully incorporated plasmids containing the β-cellobiosidase gene.

Environmental Monitoring

The compound can be used in environmental microbiology to assess the presence and activity of cellulose-degrading bacteria in soil and water samples. This is crucial for bioremediation studies where microbial breakdown of cellulose is necessary.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Enzyme Activity | Demonstrated that X-β-D-cellobioside effectively quantifies β-cellobiosidase activity in various fungal strains, providing insights into their cellulose degradation capabilities. |

| Johnson & Lee (2023) | Microbial Ecology | Utilized X-β-D-cellobioside in soil samples to identify active cellulose-degrading bacteria, contributing to understanding microbial community dynamics in forest ecosystems. |

| Chen et al. (2024) | Genetic Engineering | Showed that using X-β-D-cellobioside as a reporter substrate enhanced the detection of recombinant E. coli strains expressing β-cellobiosidase, improving cloning efficiency. |

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside involves its enzymatic cleavage by beta-glucosidase. The enzyme hydrolyzes the glycosidic bond, releasing 5-bromo-4-chloro-3-indolyl, which then undergoes a spontaneous dimerization to form an intensely colored product. This color change is used as an indicator of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside

- 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide

Comparison

- Substrate Specificity : While 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is specific for beta-glucosidase, other similar compounds are specific for different enzymes such as beta-galactosidase or beta-glucuronidase.

- Applications : The choice of compound depends on the enzyme being studied. For example, 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside is used for detecting beta-galactosidase activity, whereas 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is used for beta-glucuronidase.

- Colorimetric Properties : All these compounds produce a colored product upon enzymatic cleavage, but the intensity and hue of the color may vary slightly depending on the specific compound and enzyme involved.

Biologische Aktivität

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside (X-cell, CAS No. 177966-52-8) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for enzyme assays and microbiological applications. This article provides a comprehensive overview of its biological activity, including its enzymatic applications, case studies, and relevant research findings.

- Molecular Formula : C₂₀H₂₅BrClNO₁₁

- Molecular Weight : 570.8 g/mol

- Melting Point : 249-251°C

- Solubility : Soluble in DMF at 50 mg/mL, clear to faintly yellow solution .

Enzymatic Applications

This compound is primarily employed as a chromogenic substrate for various enzymes, particularly glycosidases. Upon hydrolysis by these enzymes, it produces an indigo dye, which can be quantitatively measured.

Table 1: Enzymatic Activity with X-cell

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Alpha-D-glucosidase | X-cell | Indigo dye | |

| Beta-galactosidase | X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactoside) | Blue product | |

| Beta-cellobiosidase | X-cell | Indigo dye |

Microbiological Applications

The compound has been demonstrated to be effective in the identification of microorganisms, particularly Escherichia coli. A notable study indicated that X-cell could differentiate between positive and negative colonies based on colorimetric changes upon enzymatic hydrolysis.

Case Study: Identification of E. coli

In a study published in Applied and Environmental Microbiology, researchers used X-cell to differentiate E. coli from non-E. coli bacteria in shellfish and wastewater samples. The results showed that out of 1,025 presumptively positive colonies, only those that produced blue coloration were confirmed as E. coli, demonstrating the specificity and effectiveness of this chromogenic substrate for microbial identification .

Research Findings

- Enzyme Assays : Research has shown that X-cell is an excellent substrate for histochemical detection of alpha-D-glucosidases in tissue samples. Its use allows for the visualization of enzyme activity within specific cellular contexts .

- Biodegradation Studies : In studies focused on lignocellulose degradation, X-cell was utilized to assess the activity of microbial consortia capable of breaking down complex carbohydrates. The findings highlighted its role as a reliable substrate for evaluating the efficacy of various microbial strains in bioconversion processes .

- Chemiluminescent Assays : The compound has also been employed in chemiluminescent assays, where it serves as a substrate for detecting enzymatic reactions that produce luminescent signals, enhancing sensitivity in various biochemical assays .

Eigenschaften

IUPAC Name |

2-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDHJGGJYHESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654940 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-52-8 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.